![molecular formula C11H8N2O2 B14620960 7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 59851-70-6](/img/structure/B14620960.png)
7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that belongs to the class of oxazoloquinolines This compound is characterized by its fused ring structure, which includes an oxazole ring fused to a quinoline moiety The presence of a methyl group at the 7th position and a keto group at the 2nd position further defines its chemical structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminobenzamide derivatives with appropriate aldehydes or ketones in the presence of catalysts. For instance, a modified Pictet-Spengler reaction using copper(II) trifluoroacetate (Cu(TFA)2) as a catalyst has been reported to efficiently produce oxazoloquinolines .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of environmentally friendly solvents and catalysts is often prioritized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Substituted oxazolo[4,5-c]quinolines: These compounds share a similar fused ring structure but differ in the nature and position of substituents.
2-R-oxazolo[4,5-c]quinolin-4(5H)-ones: These compounds have a similar core structure but differ in the position of the keto group and other substituents.
Uniqueness
7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is unique due to the presence of the methyl group at the 7th position and the keto group at the 2nd position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
59851-70-6 |
|---|---|
分子式 |
C11H8N2O2 |
分子量 |
200.19 g/mol |
IUPAC名 |
7-methyl-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C11H8N2O2/c1-6-2-3-7-8(4-6)12-5-9-10(7)15-11(14)13-9/h2-5H,1H3,(H,13,14) |
InChIキー |
DWBBNCCCEKQOAU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC=C3C(=C2C=C1)OC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


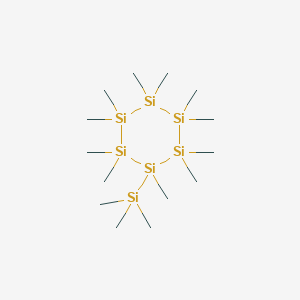
![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)
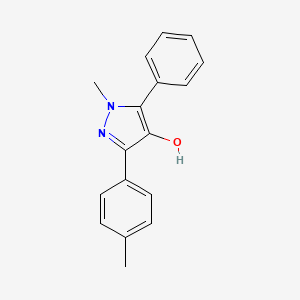

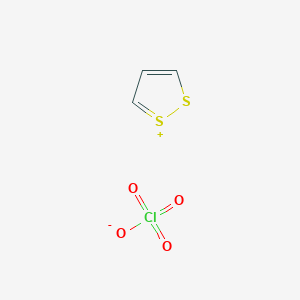
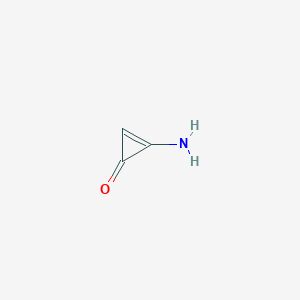
![3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione](/img/structure/B14620910.png)
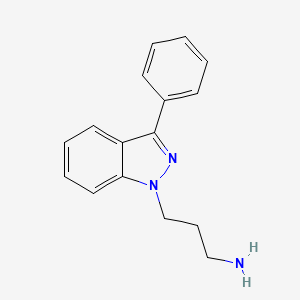
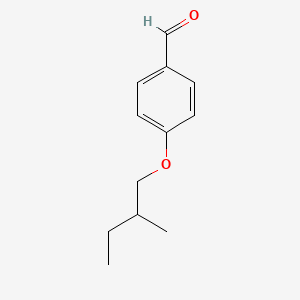
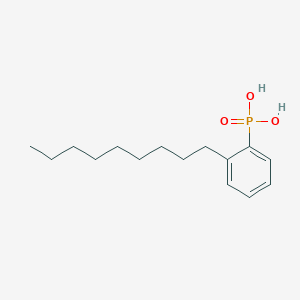
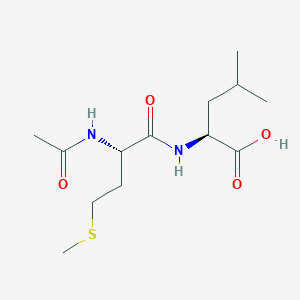
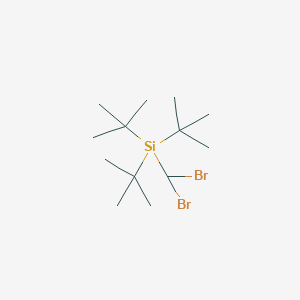
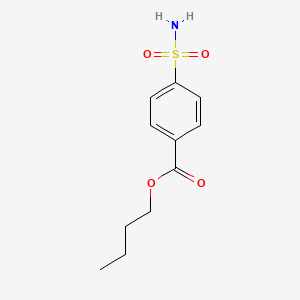
![2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14620951.png)
